molecular formula C11H16O2 B044583 4-Butoxybenzyl alcohol CAS No. 6214-45-5

4-Butoxybenzyl alcohol

Cat. No.: B044583
CAS No.: 6214-45-5
M. Wt: 180.24 g/mol
InChI Key: MGKNBDBZIKPUFM-UHFFFAOYSA-N
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Description

4-Butoxybenzyl alcohol: is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . . This compound is characterized by a benzyl alcohol group substituted with a butoxy group at the para position. It appears as a white crystalline solid and is used in various chemical synthesis processes .

Safety and Hazards

It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation of 4-Butoxybenzyl alcohol . In case of accidental contact, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

Mechanism of Action

Target of Action

It has been used in the synthesis of various compounds , suggesting that it may interact with a variety of molecular targets.

Mode of Action

It has been reported that primary alcohols can be coupled with secondary benzylic alcohols by an air-stable catalytic system involving terpyridine ruthenium or iridium complexes

Biochemical Pathways

Given its use in the synthesis of various compounds , it is likely that it may influence multiple biochemical pathways.

Result of Action

As a chemical used in synthesis , its effects would largely depend on the specific context of its use and the compounds it is used to create.

Action Environment

Safety data sheets suggest that exposure to dust, mist, gas, or vapours should be avoided , indicating that these environmental factors could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 4-butoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through similar reduction reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the reduction process .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    4-Butoxybenzaldehyde: from oxidation.

    4-Butoxybenzylamine: from reduction.

    4-Butoxybenzyl chloride: from substitution.

Properties

IUPAC Name

(4-butoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKNBDBZIKPUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211198
Record name 4-Butoxybenzyl alcohol
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-45-5
Record name 4-Butoxybenzenemethanol
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Record name 4-Butoxybenzyl alcohol
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Record name 6214-45-5
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Record name 4-Butoxybenzyl alcohol
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Record name 4-butoxybenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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